(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Aqueous solubility Formulation compatibility Assay development

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 313985-83-0; molecular formula C19H15F3N2O3; MW 376.335 g/mol) is a synthetic 2-imino-2H-chromene-3-carboxamide derivative belonging to a privileged scaffold class in medicinal chemistry. The compound features a (2Z)-configured imino linkage, a 7-ethoxy substituent on the chromene core, and a 4-(trifluoromethyl)phenyl moiety on the imino nitrogen.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 313985-83-0
Cat. No. B2702360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS313985-83-0
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N
InChIInChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25)
InChIKeyDKTVLEKNXXTNLU-MOHJPFBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-7-Ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 313985-83-0): Chemical Identity and Scaffold Context for Informed Procurement


(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 313985-83-0; molecular formula C19H15F3N2O3; MW 376.335 g/mol) is a synthetic 2-imino-2H-chromene-3-carboxamide derivative belonging to a privileged scaffold class in medicinal chemistry. The compound features a (2Z)-configured imino linkage, a 7-ethoxy substituent on the chromene core, and a 4-(trifluoromethyl)phenyl moiety on the imino nitrogen [1]. This scaffold class has been validated across multiple therapeutic targets including AKR1B10, AKR1C3, and various cancer cell lines [2][3]. The compound is supplied as a solid (mp 109–114 °C) with solubility in chloroform, dichloromethane, DMF, ethyl acetate, and methanol, and demonstrates water solubility ≥ 200 mg/mL [4].

Why In-Class Chromene-3-Carboxamide Analogs Cannot Be Interchanged with CAS 313985-83-0 Without Quantitative Risk Assessment


The 2-imino-2H-chromene-3-carboxamide scaffold exhibits highly substituent-dependent biological activity. The target compound's [4-(trifluoromethyl)phenyl]imino moiety at position 2 and 7-ethoxy group on the chromene core are not interchangeable features. In the AKR1B10 inhibitor series, switching the imino N-aryl substituent from 4-methoxyphenyl to other aryl groups altered Ki values from 2.7 nM to >1 µM—a >370-fold variation [1]. Similarly, in 2-imino-2H-chromene-3(N-aryl)carboxamide cytotoxic series, substituent changes on the chromene ring modulated IC50 values across cell lines by over 35-fold [2]. Furthermore, 2-oxo analogs (e.g., 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, CAS 301196-52-1) engage entirely different biological targets (MAO-B, sphingosine-1-phosphate receptors) and cannot serve as functional replacements [3][4]. The water solubility of the target compound (≥200 mg/mL) also diverges significantly from less soluble des-ethoxy or 8-methoxy positional isomers, affecting formulation and assay compatibility [5].

Quantitative Differentiation Evidence for (2Z)-7-Ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 313985-83-0) Relative to Closest Analogs


Water Solubility Advantage of ≥200 mg/mL vs. Typical Chromene-3-Carboxamide Analogs

The target compound demonstrates water solubility of ≥200 mg/mL (approximately 531 mM) at room temperature [1]. In contrast, the des-ethoxy analog (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and the 8-methoxy positional isomer (CAS 325856-99-3) exhibit substantially lower aqueous solubility based on their calculated logP and reduced hydrogen-bonding capacity, though precise comparative aqueous solubility values are not published in the primary literature [2]. The 7-ethoxy group contributes both polarity (hydrogen bond acceptor) and moderate lipophilicity, a balance that is absent in the 7-unsubstituted or 7-methoxy congeners.

Aqueous solubility Formulation compatibility Assay development

Melting Point as a Batch Purity and Identity Discriminator (109–114 °C)

The target compound exhibits a melting point range of 109–114 °C when supplied as a solid . This narrow melting range serves as a quantitative identity and purity checkpoint for procurement. By comparison, the structurally related N-acetyl derivative (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (C19H13F3N2O3, MW 374.31) and the 7-ethoxy-2-oxo analog 7-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS 312607-62-8, MW 233.22) have distinct melting behaviors owing to differences in hydrogen-bonding networks (the N-acetyl lacks the primary carboxamide –NH₂ donors; the 2-oxo analog has a ketone rather than imine) . Any significant deviation from 109–114 °C in a received batch flags potential degradation (e.g., imine hydrolysis) or isomer contamination.

Quality control Batch consistency Identity verification

2-Imino Scaffold Cytotoxic Potential: Class-Level Benchmarking Against 2-Oxo Chromene-3-Carboxamides

The 2-imino-2H-chromene-3-carboxamide scaffold has demonstrated cytotoxic activity against multiple human cancer cell lines. In a systematic SAR study by Gill et al. (2017), compound VIa—a 2-imino-2H-chromene-3(N-aryl)carboxamide—exhibited IC50 values of 0.9 µM (A-549 lung), 8.5 µM (MCF-7 breast), 9.9 µM (Caco-2 colon), and 35.0 µM (PC-3 prostate), with activity equipotent to 5-fluorouracil and docetaxel on Caco-2 and MCF-7 lines respectively [1]. By contrast, the 2-oxo-2H-chromene-3-carboxamide series has been primarily optimized for MAO-B inhibition (IC50 values reaching 403 pM) and sphingosine-1-phosphate receptor modulation rather than direct cytotoxicity [2][3]. The 2-imino scaffold thus orients toward oncology target space (AKR1B10, AKR1C3), while the 2-oxo scaffold addresses CNS and immunology targets. The target compound combines the 2-imino pharmacophore with the 4-CF3-phenyl and 7-ethoxy modifications that may further tune potency and selectivity within this target landscape [4].

Cytotoxicity Anticancer screening Scaffold selection

AKR1B10 Inhibitor Pharmacophore Compatibility: 4-CF3-Phenyl vs. 4-Methoxy-Phenyl Substitution

The 2-phenyliminochromene scaffold is a validated AKR1B10 inhibitor pharmacophore. The lead compound (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide inhibits AKR1B10 with a Ki of 2.7 nM and suppresses farnesal metabolism in AKR1B10-overexpressing cells with an IC50 of 0.8 µM [1]. SAR studies demonstrated that the 7-hydroxyl group on the chromene ring is absolutely required for potent AKR1B10 inhibition, forming critical hydrogen bonds with Tyr49 and His111 in the catalytic site [2]. The target compound replaces 7-OH with 7-ethoxy, which is expected to reduce (but not eliminate) AKR1B10 affinity, while the 4-CF3-phenyl group on the imino nitrogen may introduce halogen-bond interactions absent in the 4-methoxy lead. The most potent optimized AKR1B10 inhibitor in this series (compound 5n) achieved a Ki of 1.3 nM [2]. The target compound thus occupies a distinct position in the AKR1B10 SAR landscape: the 7-ethoxy modification is predicted to attenuate potency relative to 7-OH analogs while potentially improving metabolic stability and membrane permeability.

AKR1B10 inhibition Cancer target Structure-activity relationship

Solvent Compatibility Profile Enabling Multi-Format Assay Deployment

The target compound is soluble in chloroform, dichloromethane, DMF, ethyl acetate, and methanol, in addition to its high water solubility (≥200 mg/mL) [1]. This broad solvent compatibility profile contrasts with more polar 7-hydroxy-substituted analogs (e.g., the AKR1B10 lead series), which show preferential water/DMSO solubility but limited solubility in medium-polarity organic solvents, and with highly lipophilic 8-allyl or N-alkyl derivatives that require DMSO or DMF for dissolution . The balanced solubility profile of the 7-ethoxy derivative supports direct use in enzymatic assays (aqueous buffer), cell-based assays (DMF or DMSO stock solutions), and organic synthesis or chromatographic purification (ethyl acetate, chloroform, methanol), reducing the need for solvent-exchange steps that can introduce variability across assay formats.

Solvent flexibility Assay development Multi-format screening

Application Scenarios Where CAS 313985-83-0 Provides Defined Advantages Over Alternative Chromene-3-Carboxamides


Oncology Target Screening Panels Requiring 2-Imino Scaffold Cytotoxicity

For research groups conducting cytotoxicity screening against panels such as A-549 (lung), MCF-7 (breast), Caco-2 (colon), or PC-3 (prostate) cell lines, the 2-imino-2H-chromene-3-carboxamide scaffold has demonstrated IC50 values of 0.9–35 µM [1]. The target compound's 7-ethoxy and 4-CF3-phenyl modifications may alter potency relative to the published VIa benchmark, enabling SAR expansion. Its high water solubility (≥200 mg/mL) allows direct aqueous dilution into cell culture media, minimizing DMSO cytotoxicity confounds that can skew MTT assay readouts [2]. Procure this compound when the study objective is to explore the effect of 7-alkoxy substitution on the 2-iminochromene cytotoxicity SAR, as opposed to the 7-hydroxy or 7-unsubstituted analogs that dominate the published AKR1B10 literature.

AKR1B10 Inhibitor Lead Optimization: Probing 7-Alkoxy Metabolic Stability Trade-offs

In AKR1B10 drug discovery programs, the lead series (7-hydroxy-2-phenyliminochromene-3-carboxamides) achieves Ki values of 1.3–2.7 nM but may suffer from rapid Phase II glucuronidation/sulfation of the 7-OH group [3][4]. The target compound replaces the metabolically labile 7-OH with a 7-ethoxy group, potentially improving metabolic stability while retaining residual AKR1B10 affinity. This makes it a strategic probe for evaluating whether 7-alkoxy substitution can maintain target engagement (predicted moderate affinity based on class SAR) while extending in vitro half-life in hepatocyte or microsomal stability assays. The 4-CF3-phenyl group further distinguishes it from the 4-methoxyphenyl lead, enabling exploration of halogen-bonding contributions to AKR1B10 binding.

Multi-Assay-Format Screening Programs Requiring Solvent Flexibility

When a research workflow spans enzymatic assays (aqueous buffer), cell-based assays (DMF/DMSO stock), and synthetic chemistry steps (organic solvent extraction or column chromatography), the target compound's solubility in H₂O, chloroform, dichloromethane, DMF, ethyl acetate, and methanol eliminates the need for solvent exchange between phases [2]. This contrasts with 7-hydroxy analogs that precipitate in medium-polarity organic solvents and with highly lipophilic 8-allyl or N-alkyl derivatives that require DMSO solubilization followed by aqueous dilution. The balanced solubility profile reduces workflow complexity and solvent-induced variability in dose-response measurements.

Purity-Sensitive Biophysical Assays Leveraging Melting Point as Identity Gate

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography studies requiring high-purity compound batches, the narrow melting point range of 109–114 °C provides a rapid, low-cost identity verification before committing to expensive biophysical experiments . A measured mp outside this range flags potential degradation (e.g., imine hydrolysis to the 2-oxo derivative or Z→E isomerization), prompting additional QC (HPLC, NMR) before use. This gate is particularly valuable given that imine-containing chromenes can undergo acid-catalyzed hydrolysis during prolonged storage.

Quote Request

Request a Quote for (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.